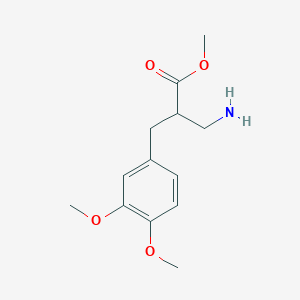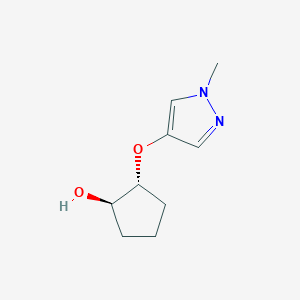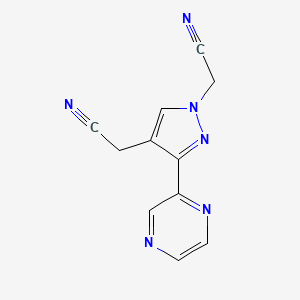
2,2'-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold for various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazine derivatives with pyrazole derivatives under controlled conditions. For instance, the reaction of 2-chloropyrazine with 1H-pyrazole-3-carbaldehyde in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile: Features both pyrazine and pyrazole rings.
2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
2,2’-(3-(quinolin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile: Contains a quinoline ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile lies in its specific combination of pyrazine and pyrazole rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H8N6 |
|---|---|
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
2-[1-(cyanomethyl)-3-pyrazin-2-ylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C11H8N6/c12-2-1-9-8-17(6-3-13)16-11(9)10-7-14-4-5-15-10/h4-5,7-8H,1,6H2 |
Clé InChI |
DMHTYZNHWCYPTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C2=NN(C=C2CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


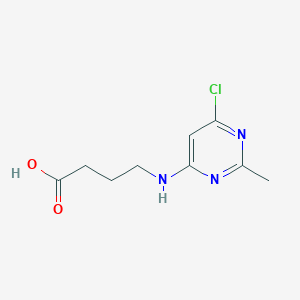
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B13348689.png)
![Methyl (S)-3-(benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B13348696.png)


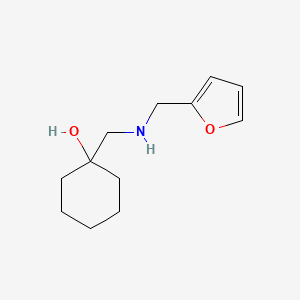
![tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13348731.png)
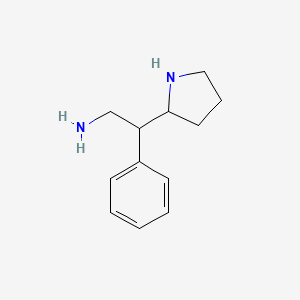
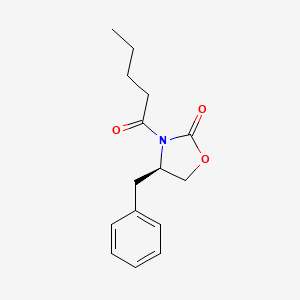
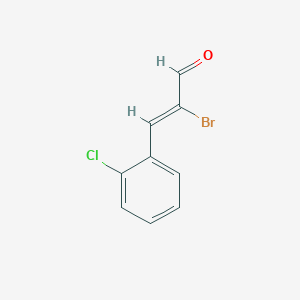
![Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate](/img/structure/B13348758.png)
